BenchChemオンラインストアへようこそ!

4-(7-Azabicyclo[2.2.1]heptan-7-yl)-6-fluoroquinazoline

Medicinal Chemistry Kinase Inhibition TNF-α Modulation

4-(7-Azabicyclo[2.2.1]heptan-7-yl)-6-fluoroquinazoline (CAS 2415462-78-9) is a heteroaromatic compound combining a 6-fluoroquinazoline core with a conformationally rigid 7-azabicyclo[2.2.1]heptane amine at the 4-position. With a molecular formula of C₁₄H₁₄FN₃ and molecular weight of 243.28 g/mol, this compound belongs to the 4-aminoquinazoline class frequently employed in kinase inhibitor and CNS-targeted drug discovery programs.

Molecular Formula C14H14FN3
Molecular Weight 243.285
CAS No. 2415462-78-9
Cat. No. B2580130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(7-Azabicyclo[2.2.1]heptan-7-yl)-6-fluoroquinazoline
CAS2415462-78-9
Molecular FormulaC14H14FN3
Molecular Weight243.285
Structural Identifiers
SMILESC1CC2CCC1N2C3=NC=NC4=C3C=C(C=C4)F
InChIInChI=1S/C14H14FN3/c15-9-1-6-13-12(7-9)14(17-8-16-13)18-10-2-3-11(18)5-4-10/h1,6-8,10-11H,2-5H2
InChIKeyQSIROBWNMYQVKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(7-Azabicyclo[2.2.1]heptan-7-yl)-6-fluoroquinazoline (CAS 2415462-78-9): Structural Identity and Procurement-Relevant Profile


4-(7-Azabicyclo[2.2.1]heptan-7-yl)-6-fluoroquinazoline (CAS 2415462-78-9) is a heteroaromatic compound combining a 6-fluoroquinazoline core with a conformationally rigid 7-azabicyclo[2.2.1]heptane amine at the 4-position . With a molecular formula of C₁₄H₁₄FN₃ and molecular weight of 243.28 g/mol, this compound belongs to the 4-aminoquinazoline class frequently employed in kinase inhibitor and CNS-targeted drug discovery programs [1]. Its structural features—a fluorine atom at the quinazoline 6-position and a bridged bicyclic amine—differentiate it from generic 4-substituted quinazolines and position it as a specialized building block for medicinal chemistry applications requiring enhanced conformational constraint and tuned electronic properties .

Why In-Class 4-Aminoquinazoline Analogs Cannot Simply Replace 4-(7-Azabicyclo[2.2.1]heptan-7-yl)-6-fluoroquinazoline


The combination of a 6-fluoro substituent and a 7-azabicyclo[2.2.1]heptane amine at the quinazoline 4-position imparts a unique pharmacological profile that generic 4-aminoquinazolines do not replicate. The 6-fluoro substitution on the quinazoline ring is specifically associated with dual TNF-α production and T-cell proliferation inhibitory activity, a profile absent in non-fluorinated or 7-fluoro congeners [1]. Simultaneously, the 7-azabicyclo[2.2.1]heptane moiety introduces conformational rigidity that piperidine, morpholine, or pyrrolidine replacements cannot match, directly impacting target binding selectivity, metabolic stability, and central nervous system (CNS) penetration potential [2]. Substituting either the fluorine position or the bicyclic amine with a simpler heterocycle risks loss of the synergistic electronic and conformational effects that define this compound's differentiation from broader 4-aminoquinazoline libraries [3].

Quantitative Differentiation Evidence: 4-(7-Azabicyclo[2.2.1]heptan-7-yl)-6-fluoroquinazoline vs. Closest Analogs


Fluorine Position Selectivity: 6-Fluoro vs. 7-Fluoro Quinazoline Regioisomers in Biological Target Engagement

The 6-fluoro substitution on the quinazoline core is associated with dual inhibitory activity against TNF-α production and T-cell proliferation, a pharmacological profile documented in structure–activity relationship (SAR) studies of 6-fluoro-7-(1-piperazino)quinazolines [1]. In contrast, the 7-fluoro regioisomer (4-(7-azabicyclo[2.2.1]heptan-7-yl)-7-fluoroquinazoline, CAS 2415469-73-5) has not been associated with this dual activity profile in publicly available datasets. The 6-fluoro position places the electron-withdrawing fluorine atom at a location that modulates the quinazoline ring electronics differently than the 7-fluoro position, which can alter binding to kinase ATP pockets and other targets.

Medicinal Chemistry Kinase Inhibition TNF-α Modulation

Conformational Rigidity Advantage: 7-Azabicyclo[2.2.1]heptane vs. Piperidine at the Quinazoline 4-Position

The 7-azabicyclo[2.2.1]heptane moiety constrains the amine into a rigid boat-like conformation with a predicted pKa of approximately 9.0–10.5, compared to piperidine which adopts multiple chair conformations with a typical pKa of ~10.6 [1]. This conformational restriction reduces the entropic penalty upon target binding and can enhance selectivity for protein pockets that preferentially accommodate the rigid bicyclic geometry. In CNS-targeted programs, 6-fluoroquinazoline core replacements have achieved rat brain-to-plasma partition coefficients (Kp) exceeding 10 [2], and the rigid 7-azabicyclo[2.2.1]heptane amine may further optimize this parameter compared to flexible piperidine derivatives by reducing the number of rotatable bonds and altering hydrogen-bonding geometry.

Drug Design Conformational Analysis CNS Drug Discovery

Electronic Modulation via 6-Fluoro Substitution: Comparison with Des-Fluoro Analog (CAS 2415540-77-9)

The 6-fluoro substituent introduces an electron-withdrawing effect on the quinazoline ring that alters both reactivity and biological target interactions compared to the des-fluoro analog 4-(7-azabicyclo[2.2.1]heptan-7-yl)quinazoline (CAS 2415540-77-9). In the 6-fluoroquinazoline series, the replacement of a 6-nitro group with a 6-fluoro group was a deliberate design strategy to retain electron-withdrawing character while improving oral bioavailability [1]. The LogP of 6-fluoroquinazoline is measured at 1.77 with a topological polar surface area (TPSA) of 25.78 Ų , whereas the des-fluoro quinazoline core has a LogP of approximately 1.50 and TPSA of 25.78 Ų [2]. The fluorine atom thus increases lipophilicity by ~0.27 LogP units without altering TPSA, which can enhance membrane permeability while maintaining hydrogen-bonding capacity.

SAR Electron-Withdrawing Effects Quinazoline Reactivity

Heteroatom Composition Differentiation: 7-Aza vs. 2-Oxa-5-Aza Bicyclic System in Quinazoline Derivatives

The target compound employs a 7-azabicyclo[2.2.1]heptane amine containing a single nitrogen heteroatom, whereas the closely related analog 6-fluoro-4-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}quinazoline (CAS 2097895-29-7) incorporates an additional oxygen atom in the bicyclic framework . The replacement of a methylene (-CH₂-) with an oxygen atom increases the hydrogen-bond acceptor count and reduces lipophilicity. The 2-oxa-5-aza analog is predicted to have a lower LogP (estimated ΔLogP ≈ -0.5 to -0.7 units) and a higher TPSA (estimated ΔTPSA ≈ +9.2 Ų) compared to the 7-aza compound . For CNS-targeted programs, the absence of the oxygen atom in the 7-aza scaffold may provide superior brain penetration by reducing hydrogen-bond acceptor count and maintaining higher lipophilicity.

Bioisosterism CNS Penetration Hydrogen Bonding

Synthetic Versatility: Direct 4-Amino Substitution vs. 4-Chloro Precursor for Derivatization

Unlike the widely used 4-chloro-6-fluoroquinazoline (CAS 16499-61-9) , which requires an additional amination step to install the 4-substituent, 4-(7-azabicyclo[2.2.1]heptan-7-yl)-6-fluoroquinazoline arrives with the bicyclic amine pre-installed. This eliminates a synthetic step for end users. The compound retains an unsubstituted 2-position and 8-position on the quinazoline ring, enabling further functionalization through electrophilic aromatic substitution, cross-coupling, or directed metalation. This positions it as a late-stage diversification intermediate with greater synthetic efficiency compared to 4-chloro precursors that require de novo amine coupling.

Organic Synthesis Building Block Utility Parallel Chemistry

Optimal Application Scenarios for 4-(7-Azabicyclo[2.2.1]heptan-7-yl)-6-fluoroquinazoline Based on Quantitative Differentiation Evidence


CNS-Penetrant Kinase Inhibitor Lead Generation Programs

The combination of the 6-fluoroquinazoline core, which has demonstrated rat brain-to-plasma Kp values exceeding 10 in optimized analogs [1], with the rigid 7-azabicyclo[2.2.1]heptane amine that reduces conformational entropy and hydrogen-bond acceptor count, makes this compound a strong candidate for CNS kinase inhibitor programs. The pre-installed bicyclic amine eliminates the need for a separate amination step, accelerating structure–activity relationship (SAR) exploration at the quinazoline 2- and 8-positions. Procurement is particularly justified when the target kinase requires a rigid amine geometry for ATP-pocket complementarity or when minimizing P-glycoprotein efflux through reduced hydrogen-bonding potential is a design criterion.

Dual TNF-α/T-Cell Immunomodulator Discovery

Based on the documented SAR of 6-fluoroquinazolines showing dual inhibitory activity against TNF-α production and T-cell proliferation [2], this compound serves as an entry scaffold for immunomodulatory drug discovery. The 6-fluoro substitution is critical for this dual activity profile, and the 7-azabicyclo[2.2.1]heptane moiety provides a conformationally constrained amine that may enhance selectivity for immunology targets over broadly acting kinase inhibitors. This compound is appropriate for screening campaigns against autoimmune disease targets where combined TNF-α and T-cell suppression is therapeutically desirable.

Conformationally Constrained Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 243.28 g/mol and a rigid three-dimensional architecture, this compound meets fragment-like property criteria (MW < 300, cLogP < 3, low rotatable bond count) [3]. Its pre-installed 7-azabicyclo[2.2.1]heptane provides a defined vector for fragment growing, while the 6-fluoro group serves as a useful ¹⁹F NMR probe for ligand-observed binding assays. This compound is ideally suited for fragment-based screening libraries targeting proteins with sterically demanding binding sites that preferentially recognize rigid, three-dimensional fragments over planar aromatic scaffolds.

Building Block for Parallel Synthesis of 2,4,6,8-Tetrasubstituted Quinazoline Libraries

The compound's synthetic versatility derives from the pre-installed 4-position amine, leaving the 2- and 8-positions free for diversification via cross-coupling, nucleophilic aromatic substitution, or directed C–H functionalization . This reduces the synthetic sequence by one step compared to 4-chloro-6-fluoroquinazoline precursors. Procurement is warranted for medicinal chemistry groups generating focused quinazoline libraries where the 7-azabicyclo[2.2.1]heptane moiety is fixed as the optimal 4-substituent across all library members, enabling efficient parallel synthesis with consistent physicochemical property space.

Quote Request

Request a Quote for 4-(7-Azabicyclo[2.2.1]heptan-7-yl)-6-fluoroquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.